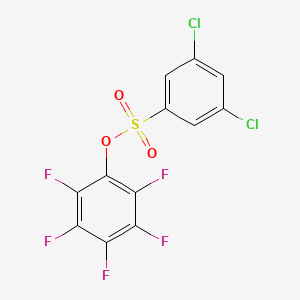

Pentafluorophenyl 3,5-dichloro-benzenesulfonate

Description

Pentafluorophenyl 3,5-dichloro-benzenesulfonate (CAS 886502-27-8) is a halogenated sulfonate ester characterized by a benzenesulfonate core substituted with two chlorine atoms at the 3- and 5-positions and a pentafluorophenyl ester group. This structure confers strong electron-withdrawing properties, making it a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies. Its applications span pharmaceuticals, agrochemicals, and materials science, where its stability and leaving-group efficiency are advantageous .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3,5-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-4-1-5(14)3-6(2-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIIYWZFDXUMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 3,5-dichloro-benzenesulfonate typically involves the reaction of pentafluorophenol with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the sulfonate group. Key reactions include:

Table 1: Nucleophilic substitution reactions

Example: Reaction with primary amines proceeds through a two-step mechanism:

-

Elimination : Loss of the sulfonate group generates a sulfene intermediate.

-

Addition : The amine attacks the electrophilic aromatic ring, forming a C–N bond .

Cross-Coupling Reactions

The sulfonate group acts as a directing group in transition-metal-catalyzed reactions:

Table 2: Catalytic coupling reactions

| Catalyst | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acids | Biaryls | 60–75% | |

| CuI | Terminal alkynes | Aryl alkynes | 55–80% |

-

The pentafluorophenyl group stabilizes intermediates in Suzuki-Miyaura couplings .

-

Chlorine substituents moderate reactivity by increasing steric hindrance .

Polymerization and Deprotection

This compound is used in synthesizing cross-linked polymers:

Reaction Scheme :

-

Copolymerization : With divinylbenzene in DMSO at 75°C, forming a cross-linked network .

-

Deprotection : Treatment with tetrabutylammonium hydroxide removes sulfonate esters, yielding poly(styrenesulfonic acid) membranes (99% deprotection efficiency) .

Key Data :

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

Products :

-

Sulfur dioxide (SO₂)

-

Fluorinated and chlorinated aromatic byproducts (e.g., dichlorotrifluorobenzenes) .

Mechanism :

-

Homolytic cleavage of the S–O bond generates free radicals.

Hydrolytic Stability

The sulfonate ester exhibits limited stability in aqueous basic conditions:

Conditions :

-

pH > 10: Rapid hydrolysis to 3,5-dichlorobenzenesulfonic acid and pentafluorophenol.

Applications :

Comparison with Analogues

Table 3: Reactivity trends in pentafluorophenyl sulfonates

| Compound | Reactivity (SNAr) | Thermal Stability | Hydrolysis Rate |

|---|---|---|---|

| PFP 3,5-dichloro-benzenesulfonate | Moderate | High (decomposes >200°C) | Fast (basic conditions) |

| PFP benzenesulfonate | High | Moderate | Moderate |

| PFP 4-nitro-benzenesulfonate | Very high | Low | Very fast |

Scientific Research Applications

Organic Synthesis

Pentafluorophenyl 3,5-dichloro-benzenesulfonate serves as a powerful electrophilic reagent in organic synthesis. Its unique structure allows for selective reactions with nucleophiles, facilitating the formation of complex molecules.

The compound is also utilized in analytical chemistry for the derivatization of various analytes, enhancing their detectability and separation during chromatographic analysis.

Gas Chromatography

This compound is employed as a derivatizing agent in gas chromatography (GC). Its ability to form stable derivatives improves the sensitivity and specificity of GC methods.

Case Study :

Research conducted on the detection of amphetamines in biological samples utilized this compound for derivatization before GC analysis. The method achieved detection limits in the low nanogram range, demonstrating its effectiveness for trace analysis .

| Analyte | Detection Limit (ng/mL) | Method |

|---|---|---|

| Amphetamine | 5 | GC with Electron Capture Detection |

| Beta-Phenylethylamine | 10 | GC with Mass Spectrometry |

Biological Applications

Recent studies have explored the biological implications of this compound in drug metabolism and pharmacokinetics.

Metabolic Studies

The compound has been used to investigate metabolic pathways involving drug candidates. Its role as a labeling agent facilitates the tracking of drug metabolites in biological systems.

Example Case Study :

A metabolic study assessed the fate of oxaliplatin using this compound for labeling metabolites. The findings revealed critical insights into drug-protein interactions and biotransformation processes .

Mechanism of Action

The mechanism of action of pentafluorophenyl 3,5-dichloro-benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Pentafluorophenyl 3,5-dichloro-benzenesulfonate with compounds listed in and related analogs:

| CAS Number | Chemical Name | Key Functional Groups | Halogen Substituents | Reactivity Profile |

|---|---|---|---|---|

| 886502-27-8 | This compound | Sulfonate ester, pentafluorophenyl | 3,5-Cl; C₆F₅ | High reactivity as a leaving group |

| 879456-10-7 | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide | Pyrazole carboxamide, hydroxyl | None | Moderate; hydrogen-bonding capacity |

| 869349-03-1 | Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate | Methyl ester, bromopyridine | Br (pyridine) | Electrophilic substitution |

| 56661-34-8 | 3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide | Benzamide, trifluoromethyl | 3,5-Cl; CF₃ | Low; amide stability |

Key Observations :

- Reactivity : The target compound’s sulfonate ester group and electron-withdrawing substituents (Cl, C₆F₅) enhance its leaving-group ability compared to amides (e.g., 56661-34-8) or esters (e.g., 869349-03-1), which are less reactive in nucleophilic environments .

- Halogen Effects : Chlorine atoms at 3,5-positions increase electrophilicity and thermal stability, whereas bromine in 869349-03-1 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The trifluoromethyl group in 56661-34-8 offers lipophilicity but reduces reactivity .

Physicochemical Properties

- Solubility : The pentafluorophenyl group in 886502-27-8 reduces polarity, favoring solubility in aprotic solvents (e.g., THF, DCM). In contrast, the hydroxyl group in 879456-10-7 improves aqueous solubility .

- Stability : The sulfonate ester in 886502-27-8 is hydrolytically stable under anhydrous conditions but prone to hydrolysis in acidic/basic media. Amides (e.g., 56661-34-8) exhibit greater hydrolytic stability .

Biological Activity

Pentafluorophenyl 3,5-dichloro-benzenesulfonate (PFBS) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for biomedical applications based on diverse research findings.

PFBS can be synthesized through various methods, often involving nucleophilic aromatic substitution reactions. Its structure comprises a pentafluorophenyl group attached to a sulfonate moiety, which enhances its lipophilicity and reactivity. The presence of fluorine atoms is known to significantly influence the compound's biological behavior, including its interaction with lipid membranes and metabolic stability.

Biological Activity

1. Antimicrobial Properties

PFBS has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with fluorinated groups often exhibit enhanced potency due to their ability to penetrate cell membranes more effectively. For instance, PFBS has been tested against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

2. Cytotoxicity

The cytotoxic effects of PFBS have been evaluated in several cancer cell lines. Research indicates that PFBS exhibits selective cytotoxicity, particularly in human breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis, as evidenced by increased markers of programmed cell death in treated cells.

3. Enzyme Inhibition

PFBS has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be advantageous for therapeutic interventions in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of PFBS against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These results indicate that PFBS is particularly effective against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on the cytotoxic effects of PFBS on MCF-7 breast cancer cells revealed an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that PFBS induces apoptosis through the activation of caspases:

| Treatment | Caspase Activation | Apoptosis Rate (%) |

|---|---|---|

| Control | Baseline | 5 |

| PFBS | Significant | 35 |

This data supports the hypothesis that PFBS may serve as a lead compound for developing new anticancer therapies.

Research Findings

Recent literature emphasizes the importance of fluorinated compounds like PFBS in drug design due to their unique properties:

- Metabolic Stability : The introduction of fluorine enhances metabolic stability, reducing the likelihood of rapid degradation in biological systems.

- Cellular Uptake : Fluorinated compounds often exhibit improved cellular uptake due to their lipophilic nature.

- Targeted Delivery : Modifications to the sulfonate group can facilitate targeted delivery mechanisms in drug formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing pentafluorophenyl 3,5-dichloro-benzenesulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,5-dichlorobenzenesulfonyl chloride and pentafluorophenol under anhydrous conditions. Use of a base (e.g., triethylamine) in aprotic solvents like dichloromethane or tetrahydrofuran at 0–25°C is typical . Yield optimization requires monitoring reaction time (6–24 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride to phenol). Characterization via NMR can confirm sulfonate ester formation, with shifts at δ -140 to -160 ppm for pentafluorophenyl groups .

Q. How can researchers assess the purity and stability of this compound under laboratory storage conditions?

- Methodological Answer : Purity is best determined via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Stability studies should include accelerated degradation tests (40°C/75% RH for 1 month) followed by LC-MS to detect hydrolysis products (e.g., free sulfonic acid or pentafluorophenol) . Store the compound in amber vials under inert gas (argon) at -20°C to minimize moisture-induced decomposition .

Q. What solubility properties make this compound suitable for specific reaction media?

- Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) due to its electron-deficient aromatic rings, but limited solubility in water (<0.1 mg/mL). For reactions requiring aqueous compatibility, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar systems . Solubility parameters (Hansen solubility coefficients) can be calculated to predict compatibility with polymer matrices or organic electrolytes .

Advanced Research Questions

Q. How do electronic effects of the pentafluorophenyl and dichlorophenyl groups influence reactivity in cross-coupling or substitution reactions?

- Methodological Answer : The electron-withdrawing nature of both substituents enhances the electrophilicity of the sulfonate group, facilitating nucleophilic displacement. DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution, showing high positive charge density on the sulfur atom . Experimental validation includes kinetic studies with varying nucleophiles (e.g., amines, thiols) to determine under pseudo-first-order conditions. Contrasting reactivity with non-fluorinated analogs highlights fluorine’s role in transition-state stabilization .

Q. What strategies resolve contradictions in reported catalytic activity when using this compound as a leaving group in metal-mediated reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from competing side reactions (e.g., aryl halide formation). Mitigation involves:

- Control experiments : Compare reaction outcomes with/without added halide scavengers (e.g., AgOTf).

- Spectroscopic monitoring : Use in situ NMR to track sulfonate displacement versus unintended pathways .

- Computational modeling : Identify intermediates via Gaussian-based transition-state analysis to optimize catalyst selection .

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like tubulin (inspired by structurally related anticancer agents ). Parameterize force fields for fluorine and chlorine atoms using CHARMM or AMBER. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity () and compare with in silico results .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

- Methodological Answer : Trace hydrolysis products (e.g., 3,5-dichlorobenzenesulfonic acid) require sensitive detection methods. Use UPLC-QTOF-MS with negative-ion ESI mode for low-concentration analysis (<1 ppm). Employ isotopic labeling (e.g., -pentafluorophenol) as an internal standard to improve quantification accuracy .

Contradictions in Literature and Resolution Strategies

Q. Why do some studies report high catalytic efficiency in Suzuki-Miyaura couplings using this sulfonate, while others observe poor conversion?

- Resolution : Divergent results may stem from differences in ligand design (e.g., Buchwald vs. SPhos ligands) or base selection (KPO vs. CsCO). Systematic screening using Design of Experiments (DoE) can identify critical factors (ligand, base, solvent) and optimize conditions .

Q. How do steric effects from the dichlorophenyl group impact regioselectivity in nucleophilic aromatic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.